3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes a cyanocyclopropyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the cyanide and trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and trifluoromethyl group contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyanocyclopropyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.
3-(1-Cyanocyclopropyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the cyanocyclopropyl group and the trifluoromethyl group in 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid makes it unique compared to its analogs. These functional groups impart distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which can be advantageous in various applications.
Properties
IUPAC Name |
3-(1-cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-7(10(17)18)3-8(5-9)11(6-16)1-2-11/h3-5H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYXPCHWCZIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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